4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-
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Overview
Description
4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]- is a heterocyclic compound that contains a thiazolidinone ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with thioglycolic acid in the presence of a base, followed by cyclization to form the thiazolidinone ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.
Scientific Research Applications
4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) by binding to the channel and altering its gating properties . This inhibition is thought to involve conformational changes in the protein that reduce its activity .
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-3-[3-(trifluoromethyl)phenyl]-4-thiazolidinone: Similar structure but with a thioxo group instead of a carbonyl group.
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Uniqueness
4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as enzyme inhibition and antimicrobial activity .
Properties
CAS No. |
109052-99-5 |
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Molecular Formula |
C10H8F3NOS |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8F3NOS/c11-10(12,13)7-2-1-3-8(4-7)14-6-16-5-9(14)15/h1-4H,5-6H2 |
InChI Key |
YMHOEFGCZBVFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CS1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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